2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester
Description
Nomenclature and Structural Classification
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester belongs to the class of stable isotope labeled compounds, specifically categorized as a carbon-13 enriched amino acid derivative. The systematic nomenclature reflects the compound's complex structural arrangement, with the "13C2" designation indicating the presence of two carbon-13 isotopes within the molecular framework. The compound serves as the isotopically labeled counterpart to the unlabeled version, 2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester, which carries the Chemical Abstracts Service number 61934-93-8.
The molecular architecture encompasses a propenoic acid backbone modified with a formylamino substituent at the 2-position and a hydroxy group at the 3-position, with the carboxylic acid functionality esterified with ethanol. This structural arrangement creates a compound with multiple reactive sites and hydrogen bonding capabilities, contributing to its utility in various chemical transformations and biological interactions. The isotopic enrichment specifically targets two carbon atoms within the structure, strategically positioned to maximize analytical sensitivity and tracking capabilities during experimental procedures.
The compound's classification extends beyond simple organic chemistry into the specialized realm of stable isotope labeled materials, where it functions as both a research tool and analytical standard. This dual classification reflects its importance in modern analytical chemistry, where isotopic labeling provides unparalleled precision in quantitative measurements and mechanistic studies. The formylamino group introduces additional complexity to the molecular structure, creating opportunities for hydrogen bonding interactions and potential biochemical activity.
Chemical Registration Data and Identifiers
The isotopically labeled compound carries the Chemical Abstracts Service registration number 1391062-48-8, distinguishing it from its unlabeled counterpart in chemical databases and regulatory systems. The molecular formula C4¹³C2H9NO4 explicitly indicates the incorporation of two carbon-13 atoms into the six-carbon framework, resulting in a molecular weight of 161.13 grams per mole. This represents an increase of 2.01 atomic mass units compared to the unlabeled version, reflecting the mass difference between carbon-13 and carbon-12 isotopes.
The Simplified Molecular Input Line Entry System notation for this compound is represented as CCO¹³C¹³CNC=O, which encodes the complete structural information including the isotopic labeling positions. The International Union of Pure and Applied Chemistry condensed formula follows the pattern For-Ser(2,3-dehydro)-OEt, indicating N-formyl-2,3-didehydro-serine ethyl ester structure. These standardized identifiers facilitate database searches, regulatory compliance, and international scientific communication regarding this specialized compound.
The compound's registration status as a stable isotope labeled material places it under specific regulatory categories that govern the production, distribution, and use of isotopically enriched substances. Manufacturing typically occurs through custom synthesis protocols, reflecting the specialized nature of isotopic incorporation and the limited commercial demand for such highly specific research materials. The product format designation as "neat" indicates that the compound is supplied in pure form without dilution or mixture with other substances.
Historical Context in Isotopic Labeling Research
The development of stable isotope labeling techniques, particularly carbon-13 enrichment, emerged from fundamental advances in nuclear chemistry and mass spectrometry during the mid-20th century. Carbon-13 labeling gained prominence as researchers recognized the value of non-radioactive isotopes for studying biological and chemical processes without the safety concerns associated with radioactive tracers. The specific application of carbon-13 labeling to amino acid derivatives and related compounds developed as metabolic studies became increasingly sophisticated and required precise tracking of molecular transformations.
The evolution of isotopic labeling methodology progressed from simple single-atom labeling to complex multi-position enrichment strategies, exemplified by compounds such as 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester. The strategic placement of two carbon-13 atoms within this molecule reflects advanced understanding of metabolic pathways and analytical requirements, allowing researchers to distinguish between different metabolic fates and transformation products with unprecedented precision. This approach builds upon decades of research demonstrating the utility of stable isotopes in elucidating biochemical mechanisms and quantifying metabolic flux.
Historical applications of carbon-13 labeled compounds in biological research have demonstrated their essential role in understanding cellular metabolism, protein synthesis, and enzyme kinetics. The development of two-dimensional nuclear magnetic resonance spectroscopy and advanced mass spectrometry techniques created new opportunities for exploiting isotopic labeling, driving demand for increasingly sophisticated labeled compounds. The formylamino functionality present in this particular compound reflects interest in studying amino acid metabolism and protein modification processes, areas where isotopic labeling provides critical insights into biological mechanisms.
The synthetic methodologies required for producing multiply-labeled compounds like 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester represent significant advances in isotopic chemistry. These techniques typically involve multi-step synthetic pathways incorporating carbon-13 enriched precursors at specific stages, requiring careful optimization to maintain isotopic enrichment while achieving acceptable yields. The availability of such compounds through specialized manufacturers indicates the maturation of isotopic labeling technology and its integration into routine research methodologies.
Significance in Analytical Chemistry and Biochemistry
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester serves multiple critical functions in contemporary analytical chemistry, primarily as an internal standard for quantitative mass spectrometry applications. The isotopic labeling provides a nearly identical chemical behavior to the unlabeled analyte while creating a distinct mass spectral signature, enabling precise quantification through isotope dilution techniques. This approach eliminates many sources of analytical error associated with matrix effects, sample preparation losses, and instrumental drift, establishing isotopically labeled compounds as the gold standard for quantitative bioanalysis.
The compound's utility extends to metabolic studies where researchers require detailed understanding of biochemical transformations and flux measurements. The dual carbon-13 labeling enables sophisticated tracing experiments that can distinguish between different metabolic pathways and provide quantitative information about reaction rates and pathway contributions. This capability proves essential in pharmaceutical research, where understanding drug metabolism and bioactivation pathways directly impacts safety and efficacy assessments.
Nuclear magnetic resonance spectroscopy applications benefit significantly from the enhanced signal intensity and resolution provided by carbon-13 enrichment. The isotopic labeling enables detailed structural characterization and dynamic studies that would be impossible with natural abundance carbon-13 levels. Researchers can employ this compound to investigate protein-ligand interactions, enzyme mechanisms, and conformational changes with exceptional precision and sensitivity.
| Analytical Application | Key Benefits | Research Area |
|---|---|---|
| Mass Spectrometry Internal Standard | Eliminates matrix effects, improves precision | Bioanalytical chemistry |
| Metabolic Flux Analysis | Quantifies pathway contributions | Biochemistry and pharmacology |
| Nuclear Magnetic Resonance Studies | Enhanced sensitivity and resolution | Structural biology |
| Enzyme Kinetics | Precise mechanism elucidation | Enzymology |
| Pharmaceutical Development | Drug metabolism characterization | Medicinal chemistry |
The biochemical significance of this compound stems from its structural similarity to naturally occurring amino acid derivatives and its potential to participate in biological transformations. The formylamino group represents a common modification found in various biological systems, making this compound particularly valuable for studying post-translational modifications and metabolic pathways involving N-formylation reactions. The hydroxy and ester functionalities provide additional sites for enzymatic modification, enabling comprehensive studies of biotransformation processes.
Contemporary research applications increasingly rely on isotopically labeled compounds like 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester for investigating complex biological systems where traditional analytical approaches prove insufficient. The compound's availability through specialized suppliers reflects the growing recognition of stable isotope labeling as an essential tool for advancing scientific understanding in fields ranging from fundamental biochemistry to applied pharmaceutical research. This trend indicates the continued importance of isotopic labeling technology in addressing increasingly sophisticated research questions requiring precise analytical capabilities.
Properties
CAS No. |
1391062-48-8 |
|---|---|
Molecular Formula |
C₄¹³C₂H₉NO₄ |
Molecular Weight |
161.13 |
Origin of Product |
United States |
Preparation Methods
Selection of 13C-Labeled Precursors
Isotopic incorporation is achieved using 13C-enriched starting materials. For instance:
-
Ethyl-1,2-13C2 acrylate may serve as the ester precursor, ensuring the ethyl group and adjacent carbon are labeled.
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Alternatively, 13C-labeled formamide introduces the formylamino group.
The choice of labeled precursors depends on cost, availability, and synthetic feasibility. A key challenge lies in minimizing isotopic dilution during multi-step reactions, necessitating high-yield transformations.
Core Synthesis Pathways
Stepwise Esterification and Formylation
VulcanChem’s methodology emphasizes sequential functionalization:
Esterification of Propenoic Acid
-
Reactants : 3-Hydroxy-2-propenoic acid and ethanol-13C2.
-
Catalyst : Sulfuric acid (concentrated).
-
Mechanism : Acid-catalyzed Fischer esterification.
Formylation of the Amino Group
-
Reactant : The hydroxyl group is converted to an amine via ammonolysis, followed by formylation.
-
Formylating Agent : Formic acid/acetic anhydride mixture.
Optimization and Challenges
Isotopic Purity Control
Side Reactions and Mitigation
-
Ester Hydrolysis : Minimized by using anhydrous conditions during formylation.
-
Polymerization of Acrylate : Inhibited by radical scavengers (e.g., hydroquinone).
Comparative Data Table
Industrial Scalability and Cost Analysis
Scientific Research Applications
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of formylamino acid esters. Key structural analogues include:
Physicochemical and Application Differences
- Commercial Availability: The target compound is priced significantly higher than non-isotopic analogues (e.g., $430/2.5 mg vs. $450/500 mg for 2-(formylamino)propanoic acid) due to niche demand and complex synthesis .
Research Findings
- Metabolomic Context: While 2-(formylamino) benzoic acid was identified as a metabolite upregulated during beverage plant drying, the target compound’s hydroxylated structure and isotopic labeling suggest distinct biochemical roles, possibly in stress-response pathways .
- Synthetic Yield : The DCC-mediated formylation method (as used for γ-formylleucine β-isobutyl ester in 87% yield) is likely applicable to the target compound, though isotopic labeling may introduce additional purification steps .
Biological Activity
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester, also known by its CAS number 1391062-48-8, is a synthetic compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in research and medicine.
- Molecular Formula : C₄¹³C₂H₉NO₄
- Molecular Weight : 161.13 g/mol
- Structure : The compound features a formylamino group, a hydroxy group, and an ethyl ester group, which contribute to its reactivity and biological activity.
The biological activity of 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes, which may be beneficial in therapeutic contexts.
- Metabolic Pathways : The presence of the 13C isotope allows for tracing the compound's metabolic pathways in biological systems, offering insights into its mechanism of action at a molecular level .
Biological Activity
Research indicates several potential biological activities associated with this compound:
Case Studies and Research Findings
A review of current literature reveals several key findings regarding the biological activity of 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester:
Applications in Research and Medicine
The unique properties of 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester make it valuable for various applications:
- Biochemical Research : Its role as a probe for enzyme mechanisms allows researchers to study metabolic pathways more effectively.
- Drug Development : The compound's potential therapeutic properties make it a candidate for further development as a drug precursor or active pharmaceutical ingredient.
- Industrial Uses : Beyond biological applications, it is also utilized in the synthesis of specialty chemicals and intermediates in organic synthesis .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via N-formylation of amino acid esters using formic anhydride and dicyclohexylcarbodiimide (DCC) in pyridine at 0°C. This method minimizes racemization and achieves yields >85% after silica gel purification . For isotopic labeling (13C2), formic acid-13C or labeled precursors must be incorporated during the formylation step. Lower reagent equivalents (e.g., <2 equiv DCC) reduce yields due to incomplete activation of formic acid. Racemization can be monitored by comparing optical rotation or chiral HPLC with unlabeled standards .
Q. Which analytical techniques are critical for confirming the structure and isotopic purity of this compound?
- Methodological Answer :
- 13C NMR Spectroscopy : Directly confirms the presence and position of 13C labels, with distinct shifts at C-2 and C-3 positions due to isotopic substitution .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., +2 Da for 13C2) and isotopic purity (>98% by isotopic abundance analysis) .
- IR Spectroscopy : Identifies key functional groups (e.g., formyl C=O stretch at ~1680 cm<sup>−1</sup>, ester C=O at ~1740 cm<sup>−1</sup>) .
Q. How does the choice of protecting groups (e.g., ethyl vs. tert-butyl esters) affect the stability of intermediates during synthesis?
- Methodological Answer : Ethyl esters (as in this compound) are hydrolytically stable under mild acidic/basic conditions, making them suitable for stepwise peptide elongation. In contrast, tert-butyl esters require stronger acids (e.g., trifluoroacetic acid) for cleavage, which may degrade sensitive functionalities. Ethyl esters also exhibit better solubility in organic solvents like chloroform, facilitating purification .
Advanced Research Questions
Q. How does the 13C isotopic labeling in this compound enhance mechanistic studies of multicomponent reactions (e.g., Ugi four-component condensations)?
- Methodological Answer : The 13C labels enable tracking of specific carbons during reaction monitoring (e.g., via <sup>13</sup>C NMR or isotope-encoded mass spectrometry). For example, in Ugi reactions, the labeled ester’s carbonyl group can be traced to the final peptide product, elucidating bond-forming steps and kinetic isotope effects. This is critical for optimizing reaction pathways in peptide synthesis .
Q. What strategies resolve contradictions in reported yields for N-formylation reactions involving tert-butyl-protected amino acid esters?
- Methodological Answer : Contradictions arise from competing side reactions (e.g., 1,3-dicyclohexyl-diformylurea formation). To mitigate this:
- Use DCC/formic anhydride in pyridine at 0°C, which suppresses side products and achieves >85% yields .
- Avoid the isobutylene method , which yields <20% due to poor activation of formic acid .
- Validate product purity via HPLC-MS to quantify unreacted starting materials and byproducts .
Q. What role does the formylamino group play in stabilizing intermediates during peptide coupling reactions?
- Methodological Answer : The formyl group acts as a transient protecting group, preventing undesired nucleophilic attacks at the α-amino group during coupling. Its removal under mild acidic conditions (e.g., HCl/dioxane) generates free amines for subsequent reactions. Computational studies suggest the formyl group’s electron-withdrawing nature stabilizes transition states in amide bond formation .
Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining isotopic integrity?
- Methodological Answer :
- Precision in Reagent Stoichiometry : Use automated syringes for dropwise addition of 13C-labeled formic acid to avoid excess reagent degradation.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent isotopic exchange with atmospheric CO2.
- Purification : Employ flash chromatography with deuterated solvents (e.g., CDCl3) to minimize isotopic dilution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
